Product packaging for Fmoc-D-ala(1-pyrazolyl)-OH(Cat. No.:)

Fmoc-D-ala(1-pyrazolyl)-OH

Cat. No.: B1509432
M. Wt: 377.4 g/mol
InChI Key: LFIMKADLAIDVGC-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Canonical Amino Acids in Peptide and Protein Engineering

The introduction of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy in chemical biology and protein engineering. nih.govnih.gov Unlike the 20 standard proteinogenic amino acids, ncAAs offer a vast expansion of chemical diversity, enabling the introduction of novel functionalities and properties. nih.govcaltech.edu This expansion allows researchers to engineer proteins with enhanced stability, unique catalytic activities, or specific labeling capabilities for imaging and diagnostics. acs.org

Role of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Advanced Peptide Synthesis

The Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique central to creating custom peptide chains on a solid support. creative-peptides.com The Fmoc group functions as a temporary protecting shield for the α-amino group of an amino acid. creative-peptides.comiris-biotech.de This protection is crucial as it prevents unintended reactions during the sequential coupling of amino acids to elongate the peptide chain. americanpeptidesociety.org

The primary advantage of the Fmoc protecting group lies in its base-lability; it is readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This deprotection step is orthogonal to the acid-labile conditions used to cleave the final peptide from the resin support and remove permanent side-chain protecting groups (like tBu), which is a common strategy in SPPS. iris-biotech.denih.gov This orthogonality minimizes side reactions and preserves the integrity of sensitive modifications on the peptide. nih.gov Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene byproduct that can be quantified by UV spectroscopy, allowing for real-time monitoring of the synthesis efficiency. wikipedia.org Due to these mild conditions and ease of automation, the Fmoc strategy has become the preferred method for synthesizing long, complex, and modified peptides. americanpeptidesociety.orgnih.gov

Contextualization of Pyrazolyl-Containing Amino Acid Derivatives in Academic Research

Pyrazolyl-containing amino acids, such as derivatives of pyrazolyl-alanine, represent a class of non-canonical amino acids of significant interest in academic research. The pyrazole (B372694) ring is often used as a bioisostere for the imidazole (B134444) ring of histidine. acs.org This substitution allows researchers to probe the specific roles of histidine residues in enzyme catalysis, protein-protein interactions, and metal coordination, as the pyrazole ring has different electronic and protonation properties compared to imidazole. acs.org

Synthetic routes to create peptides containing β-(1-pyrazolyl)-alanine have been developed to facilitate these types of biochemical studies. acs.org Research has explored the synthesis of various pyrazole-containing α-amino acids and their derivatives. researchgate.net Beyond their use as histidine mimics, pyrazole moieties are incorporated into peptidomimetics and other structures due to their versatile biological activities. researchgate.net More recent innovations in peptide chemistry have leveraged the Knorr pyrazole synthesis to convert peptide hydrazides into active acyl-pyrazole intermediates, which can then be used to form C-terminal thioesters for native chemical ligation, a powerful technique for constructing large proteins. nih.gov

Historical Development and Current Status of Fmoc-D-alanine Derivatives

Fmoc-D-alanine derivatives are important building blocks in peptide synthesis. The incorporation of D-amino acids, such as D-alanine, into a peptide chain composed of L-amino acids introduces significant conformational changes. This structural alteration can render the peptide more resistant to degradation by proteases, which typically recognize L-amino acids, thereby enhancing the peptide's biological half-life. Fmoc-D-alanine itself is used in various research applications, from creating peptide-based drugs to developing self-assembling hydrogels for drug delivery systems. chemimpex.com

Within this context, Fmoc-D-ala(1-pyrazolyl)-OH is a specialized derivative that combines the features of a D-amino acid, an Fmoc protecting group, and a pyrazolyl side chain. It is designed for use in Fmoc-based solid-phase peptide synthesis to introduce a D-pyrazolyl-alanine residue at a specific position. This allows for the creation of peptides with both enhanced enzymatic stability and a unique side chain capable of participating in specific molecular interactions or serving as a histidine analogue.

Detailed research findings on this specific molecule are primarily situated within the broader context of developing novel peptide structures. Its use is implicit in studies requiring the specific properties it confers.

Chemical Data for this compound

PropertyValue
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid guidechem.com
CAS Number 948594-98-7 guidechem.comguidechem.com
Molecular Formula C₂₁H₁₉N₃O₄ guidechem.comiris-biotech.de
Molecular Weight 377.39 g/mol guidechem.comiris-biotech.de
Synonyms FMOC-D-ALA(1-PYZ)-OH, N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-BETA-1-PYRAZOLYL-D-ALANINE, D-N-FMOC-3-PYRAZOL-1-YL-ALANINE guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3O4 B1509432 Fmoc-D-ala(1-pyrazolyl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m1/s1

InChI Key

LFIMKADLAIDVGC-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN4C=CC=N4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O

sequence

X

Origin of Product

United States

Integration of Fmoc D Ala 1 Pyrazolyl Oh into Peptide and Protein Systems

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Fmoc-D-ala(1-pyrazolyl)-OH

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of peptide chains on a solid support. libretexts.orgaltabioscience.com The Fmoc/tBu strategy is a widely adopted approach that offers mild reaction conditions, making it suitable for the synthesis of complex peptides, including those containing modified amino acids. altabioscience.combeilstein-journals.org

Several strategies can be employed for loading this compound onto hydroxymethyl-functionalized resins like Wang resin. One common method involves the use of a pre-formed symmetrical anhydride of the amino acid. merckmillipore.com Alternatively, carbodiimide-based coupling agents such as N,N'-diisopropylcarbodiimide (DIC) can be used. For more specialized applications, resins like 2-chlorotrityl chloride (2-CTC) resin can be utilized, which allows for the synthesis of fully protected peptide fragments under very mild cleavage conditions. iris-biotech.de

Table 1: Common Resins and Loading Conditions for this compound

Resin TypeC-Terminal FunctionalityTypical Loading ReagentsLoading Conditions
Wang ResinCarboxylic AcidDIC/DMAP, Symmetrical AnhydrideRoom temperature, 2-12 hours
Rink Amide ResinAmideHBTU/DIPEA, HATU/DIPEARoom temperature, 2-4 hours
2-Chlorotrityl Chloride ResinProtected Carboxylic AcidDIPEARoom temperature, 1-2 hours

Quantification of the loading efficiency is essential for accurate reagent stoichiometry in subsequent synthesis steps and can be performed spectrophotometrically by measuring the amount of Fmoc group released upon treatment with a piperidine (B6355638) solution. biotage.com

The removal of the Nα-Fmoc protecting group is a repetitive and critical step in SPPS. genscript.com This is typically achieved through a base-mediated β-elimination mechanism using a solution of a secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF). genscript.comnih.gov The standard protocol involves treating the resin-bound peptide with a 20% piperidine/DMF solution.

The presence of the pyrazolyl moiety in this compound is not expected to significantly interfere with the standard Fmoc deprotection protocols. The pyrazole (B372694) ring is generally stable to the basic conditions used for Fmoc removal. However, as with any non-standard amino acid, it is prudent to monitor the deprotection kinetics to ensure complete removal of the Fmoc group, as incomplete deprotection can lead to deletion sequences. nih.gov The deprotection reaction can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct released into the deprotection solution.

Table 2: Standard Fmoc Deprotection Protocol

StepReagentTime
120% Piperidine in DMF3 minutes
220% Piperidine in DMF10-15 minutes
3DMF Washes5 x 1 minute

The formation of the peptide bond is the central reaction in peptide synthesis. The selection of an appropriate coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions, particularly when incorporating sterically hindered or unusual amino acids. peptide.com The pyrazolyl side chain of this compound may present some steric bulk, necessitating the use of highly efficient coupling reagents.

Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used and generally provide excellent results. peptide.commerckmillipore.com Phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, especially for difficult couplings. peptide.com Carbodiimides, such as DIC, are often used in conjunction with additives like OxymaPure to enhance coupling efficiency and suppress racemization. luxembourg-bio.com

Table 3: Recommended Coupling Reagents for this compound

Coupling ReagentAdditive (if applicable)BaseKey Advantages
HATU-DIPEA, CollidineHigh efficiency, suitable for hindered couplings. merckmillipore.com
HBTUHOBt (optional)DIPEA, CollidineCost-effective, widely used. peptide.com
PyBOP-DIPEA, CollidineEffective for sterically demanding couplings. peptide.com
DICOxymaPure-Low racemization, cost-effective. luxembourg-bio.com

The choice of base is also important, with N,N-diisopropylethylamine (DIPEA) being the most common. For residues prone to racemization, a less hindered base like 2,4,6-collidine may be preferred.

Automated peptide synthesizers have revolutionized peptide synthesis, enabling the rapid and reproducible production of peptides with minimal manual intervention. beilstein-journals.orgamericanpeptidesociety.orgformulationbio.com These instruments automate the repetitive cycles of deprotection, washing, and coupling, making them ideal for the synthesis of long peptides and for high-throughput applications. beilstein-journals.orgnih.gov

For high-throughput synthesis of peptide libraries containing this compound, automated parallel synthesizers are employed. These systems allow for the simultaneous synthesis of multiple peptides in a spatially addressed format, facilitating the rapid screening of peptide libraries for various applications.

Solution-Phase Peptide Synthesis Strategies Incorporating this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments for subsequent ligation. In solution-phase synthesis, all reactants are dissolved in an appropriate solvent, and purification is performed after each step.

The incorporation of this compound in solution-phase synthesis follows the general principles of peptide chemistry. The carboxyl group of the incoming this compound is activated using a suitable coupling reagent, and then reacted with the free amino group of the peptide chain. Purification is typically achieved by extraction or crystallization. The same classes of coupling reagents used in SPPS (e.g., carbodiimides, uronium/aminium salts) are also effective in solution-phase synthesis.

Macrocyclization and Peptide Ligation Techniques

The introduction of cyclic constraints into a peptide backbone can significantly enhance its conformational stability, receptor affinity, and proteolytic resistance. Peptides containing D-ala(1-pyrazolyl) can be subjected to various macrocyclization strategies. Head-to-tail cyclization, forming a cyclic peptide backbone, can be achieved both on-resin and in solution. On-resin cyclization is often preferred as it can minimize intermolecular side reactions.

Peptide ligation techniques are powerful tools for the synthesis of large proteins by joining smaller, unprotected peptide fragments. Native Chemical Ligation (NCL) is a widely used method that involves the reaction of a C-terminal peptide thioester with an N-terminal cysteine residue. While D-ala(1-pyrazolyl) itself is not directly involved in the canonical NCL reaction, peptides containing this residue can be ligated if they possess the requisite C-terminal thioester and N-terminal cysteine.

Recent advances have explored the use of peptidyl N-acyl pyrazoles as weak acyl donors that can be activated by azole reagents to facilitate ligation with an N-terminal cysteine peptide. researchgate.netnih.gov This strategy offers an alternative to traditional thioester-based ligation methods. researchgate.netnih.gov

Cyclization Reactions Involving this compound Residues

Peptide cyclization is a widely used strategy to enhance the stability, receptor affinity, and bioavailability of peptides by constraining their conformation. researchgate.net While the pyrazole moiety of this compound does not typically participate directly in the cyclization chemistry, its presence in the peptide backbone can significantly influence the conformational preferences of the linear precursor, potentially facilitating a more efficient ring closure. nih.gov

Common cyclization strategies where this residue can be incorporated include:

Head-to-Tail Cyclization: Formation of a lactam (amide) bond between the N-terminal amine and the C-terminal carboxyl group of the linear peptide. altabioscience.com

Side Chain-to-Side Chain Cyclization: Creating a covalent bridge between the side chains of two other amino acid residues within the sequence, such as forming a disulfide bond between two cysteines. nih.gov

Click Chemistry: Employing bioorthogonal reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage between side chains of appropriately functionalized amino acids. altabioscience.com

The D-ala(1-pyrazolyl) residue is incorporated into the linear peptide sequence via SPPS. Once the linear precursor is synthesized and purified, the cyclization reaction is performed, typically in solution under dilute conditions to favor intramolecular reaction over intermolecular oligomerization.

Table 1: Overview of Peptide Cyclization Strategies Incorporating D-ala(1-pyrazolyl)
Cyclization StrategyDescriptionRole of D-ala(1-pyrazolyl) ResidueTypical Reacting Groups
Head-to-Tail LactamizationFormation of an amide bond between the peptide's N- and C-termini. altabioscience.comActs as a structural component within the peptide backbone, influencing conformation.N-terminal amine and C-terminal carboxylic acid.
Disulfide Bridge FormationOxidative coupling of two thiol groups from cysteine side chains to form a cystine bridge. nih.govPart of the peptide sequence, spatially constraining the cysteine residues.Thiol groups of two Cysteine residues.
Thioether CyclizationNucleophilic attack of a cysteine thiol on an electrophilic group, such as a chloroacetylated N-terminus.Integrated into the backbone; does not directly participate in the reaction.Cysteine side chain and an N-terminal electrophile.
Click Chemistry (CuAAC)Copper(I)-catalyzed reaction between an azide and an alkyne to form a 1,2,3-triazole ring. altabioscience.comStructural element within the peptide ring.Side chains of amino acids like Lys(N3) and Propargylglycine.

Native Chemical Ligation (NCL) and Related Methodologies

Native Chemical Ligation (NCL) is a powerful technique for constructing large peptides and small proteins by joining two unprotected peptide fragments. nih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. wikipedia.orgnih.gov

While this compound does not directly participate in the NCL reaction mechanism, it can be incorporated into either of the peptide fragments used in the ligation process. The synthesis of peptide thioesters required for NCL can be challenging with Fmoc-SPPS due to the thioester's sensitivity to piperidine. However, specialized methods and linkers have been developed to overcome this limitation. springernature.comingentaconnect.com

The process involving a peptide containing D-ala(1-pyrazolyl) would proceed as follows:

Fragment Synthesis: Two peptide fragments are synthesized using Fmoc-SPPS. One fragment (Fragment A) is prepared with a C-terminal thioester, and the other (Fragment B) is synthesized with an N-terminal cysteine. The D-ala(1-pyrazolyl) residue can be located at any position within either fragment, except for the N-terminus of Fragment B or the C-terminus of Fragment A.

Ligation: The two purified, unprotected fragments are dissolved in an aqueous buffer at a neutral pH. The thiol group of the N-terminal cysteine of Fragment B attacks the C-terminal thioester of Fragment A. wikipedia.org

Rearrangement: This initial transthioesterification is followed by a rapid, irreversible S-to-N acyl shift, resulting in the formation of a stable, native amide bond, thus creating a single, larger polypeptide. acs.org

Table 2: Components in a Hypothetical NCL Reaction
ComponentRequired Functional GroupRole in ReactionPotential Location of D-ala(1-pyrazolyl)
Peptide Fragment AC-terminal α-thioesterElectrophileAny internal position
Peptide Fragment BN-terminal CysteineNucleophileAny position other than the N-terminus
SolventAqueous buffer (pH ~7)Reaction mediumN/A
Thiol Catalyst (optional)e.g., Mercaptophenylacetic acid (MPAA)Accelerates transthioesterificationN/A

Synthesis of Peptidomimetics and Conjugates Bearing this compound

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. longdom.org The unique pyrazole side chain and D-amino acid core of this compound make it an excellent candidate for designing novel peptidomimetics. nih.gov

Design Principles for Pyrazolyl-Containing Peptidomimetics

The design of peptidomimetics incorporating pyrazole-containing amino acids is guided by several key principles aimed at replicating or improving upon the biological activity of a parent peptide. nih.gov

Conformational Constraint: The rigid pyrazole ring introduces conformational restrictions into the peptide backbone. This can lock the molecule into a bioactive conformation, increasing its binding affinity for a target receptor. nih.gov

Proteolytic Stability: The use of a D-amino acid and the non-natural pyrazole side chain renders the resulting peptidomimetic highly resistant to degradation by proteases. nih.gov

Scaffold for Pharmacophores: The pyrazole ring can act as a scaffold to orient other amino acid side chains (the pharmacophores) in a precise three-dimensional arrangement required for biological activity. nih.govresearchgate.net

Hydrogen Bonding: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors or donors, potentially forming key interactions with a biological target that mimic or enhance those of a natural peptide ligand. researchgate.net

Bioisosteric Replacement: The pyrazole-alanine structure can serve as a bioisostere for natural amino acid residues like histidine, offering a similar size and aromatic character but with different electronic properties and metabolic stability.

Table 3: Design Principles and Their Effects
Design PrincipleStructural FeatureAnticipated Outcome
Conformational RigidityPlanar pyrazole ringReduced flexibility, stabilization of bioactive conformation, increased receptor affinity.
Enzymatic ResistanceD-amino acid backboneIncreased in vivo half-life and improved bioavailability.
Pharmacophore PresentationHeterocyclic scaffoldPrecise spatial orientation of other functional side chains. nih.govresearchgate.net
Enhanced Target InteractionPyrazole nitrogen atomsNovel hydrogen bonding capabilities with the target protein or receptor. researchgate.net

Conjugation Chemistry for Advanced Biological Probes

To create advanced biological probes for applications in diagnostics, imaging, or targeted delivery, peptides are often conjugated to other molecules like fluorophores, biotin, or chelating agents. qyaobio.comneulandlabs.com Peptides containing D-ala(1-pyrazolyl) can be readily functionalized, although the pyrazole ring itself is generally unreactive under standard bioconjugation conditions.

Conjugation is typically achieved by targeting reactive functional groups present elsewhere in the peptide sequence:

N-terminal Amine: Can be modified with N-hydroxysuccinimide (NHS) esters or isothiocyanates. neulandlabs.com

C-terminal Carboxylic Acid: Can be coupled to amines using carbodiimide chemistry (e.g., EDC). biosyn.com

Lysine Side Chain: The primary amine on the lysine side chain is a common target for NHS esters. almacgroup.com

Cysteine Side Chain: The thiol group is uniquely reactive and can be specifically targeted with maleimides or haloacetyl groups to form stable thioether bonds. biosyn.comalmacgroup.com

The pyrazole ring is chemically stable and does not interfere with these common conjugation reactions. Therefore, a peptide sequence can be designed to include both the D-ala(1-pyrazolyl) residue for its structural and stability benefits, and a separate residue, such as a cysteine or lysine, to serve as a specific handle for conjugation. almacgroup.com More advanced bioorthogonal chemistries, such as those involving tetrazines or strained alkynes, could also be employed by incorporating amino acids bearing the corresponding reactive handles, while the pyrazole residue remains an inert structural component. escholarship.orgacs.org

Spectroscopic and Advanced Structural Characterization of Fmoc D Ala 1 Pyrazolyl Oh and Its Peptide Incorporations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Fmoc-D-ala(1-pyrazolyl)-OH. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

¹H, ¹³C, and ¹⁵N NMR Analysis of Pyrazolyl Protons and Carbons

The analysis of one-dimensional ¹H, ¹³C, and, where applicable, ¹⁵N NMR spectra provides fundamental structural information about the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms present. For this compound, characteristic signals would be expected for the protons of the fluorenylmethoxycarbonyl (Fmoc) group (typically in the aromatic region, ~7.2-7.9 ppm), the alpha-proton of the alanine (B10760859) backbone, the methyl group protons, and the three distinct protons of the pyrazolyl ring. The chemical shifts of the pyrazolyl protons are influenced by the nitrogen atoms and their position relative to the alanine side chain.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of each carbon atom. Key signals would correspond to the carbonyl carbons of the acid and the Fmoc urethane, the numerous aromatic carbons of the Fmoc group, the alpha and beta carbons of the alanine core, and the three carbon atoms of the pyrazole (B372694) ring. The chemical shifts of the pyrazolyl carbons provide insight into the electronic structure of the heterocyclic ring. rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring and the amide linkage. The distinct chemical shifts of the two pyrazolyl nitrogens would confirm the 1-substitution pattern on the ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Related Moieties Note: This table presents typical chemical shift ranges for the constituent parts of the molecule based on analogous structures, as specific experimental data for this compound is not readily available in the literature. Actual values may vary based on solvent and experimental conditions.

Assignment Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Fmoc Aromatic Protons7.20 - 7.90120.0 - 144.0
Fmoc CH & CH₂4.20 - 4.5047.0, 67.0
Ala α-CH~4.40~50.0
Ala β-CH₃~1.50~17.0
Pyrazolyl H-3~7.50~138.0
Pyrazolyl H-4~6.30~106.0
Pyrazolyl H-5~7.80~130.0
Carboxyl COOH>10.0 (often broad)~175.0
Urethane C=O-~156.0

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)rsc.org

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. acs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the pyrazolyl protons (H-3, H-4, and H-5), and between the α-proton and β-protons of the alanine residue.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively assign the ¹³C signals for each protonated carbon, such as linking the pyrazolyl proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting the different fragments of the molecule. For instance, HMBC could show a correlation between the β-protons of the alanine side chain and the C-1 position of the pyrazole ring, confirming the point of attachment. It would also connect the Fmoc group to the alanine nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of molecular fragmentation, which provides structural clues.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing polar molecules like protected amino acids. It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound (Molecular Formula: C₂₁H₁₉N₃O₄, Molecular Weight: 377.39 g/mol ), the ESI-MS spectrum would be expected to show a prominent ion peak corresponding to the protonated molecule. iris-biotech.descbt.com

Table 2: Expected ESI-MS Ions for this compound

Ion Species Description Expected m/z
[M+H]⁺Protonated Molecule378.4
[M+Na]⁺Sodium Adduct400.4
[M+K]⁺Potassium Adduct416.5
[2M+H]⁺Protonated Dimer755.8

MALDI-TOF Mass Spectrometry for Peptide Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of larger molecules like peptides and proteins. researchgate.net When a peptide incorporating the D-ala(1-pyrazolyl) residue is analyzed, MALDI-TOF can confirm the successful incorporation by observing the expected mass increase. nih.gov The mass of the incorporated residue (C₅H₅N₂O) is 109.04 Da. Therefore, a peptide containing this non-canonical amino acid would show a corresponding mass shift compared to its natural counterpart.

Furthermore, tandem mass spectrometry (MALDI-TOF/TOF) can be employed to sequence the peptide. nih.govresearchgate.net By inducing fragmentation of the peptide backbone, a series of fragment ions (b- and y-ions) are generated. The masses of these fragments allow for the determination of the amino acid sequence and pinpoint the exact location of the D-ala(1-pyrazolyl) modification within the peptide chain.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for both the purification of this compound after synthesis and for assessing its purity. merckmillipore.comsigmaaldrich.com

Reversed-phase HPLC (RP-HPLC) is the most common method used. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as trifluoroacetic acid (TFA). google.com

The purity of the Fmoc-amino acid is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. High purity (often >99%) is critical for successful solid-phase peptide synthesis to avoid the accumulation of deletion or modified sequences in the final peptide product. sigmaaldrich.com Chiral chromatography can also be employed to confirm the enantiomeric purity and ensure that the D-configuration is present without contamination from the L-isomer. rsc.org

Table 3: Typical HPLC Parameters for Purity Analysis of Fmoc-Amino Acids

Parameter Typical Condition
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV Absorbance at 254 nm or 265 nm
Column Temperature Ambient or controlled (e.g., 25 °C)

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-protected amino acids, offering high-resolution separation for both purity assessment and purification. phenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The analysis of this compound would typically involve a gradient elution system. A common mobile phase consists of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. phenomenex.com The detection is usually performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong absorbance at specific wavelengths, typically 254 nm and 214 nm. rsc.org

For the determination of enantiomeric purity, chiral HPLC is required. This is crucial as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Chiral stationary phases (CSPs) are used to separate the D- and L-enantiomers. Polysaccharide-based CSPs have been shown to be effective for the chiral separation of various N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.com The separation of Fmoc-DL-Alanine-OH has been demonstrated on such columns, indicating that a similar methodology could be applied to resolve the enantiomers of Fmoc-ala(1-pyrazolyl)-OH. researchgate.net

Table 1: Illustrative RP-HPLC Conditions for Fmoc-Amino Acid Analysis

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 214 nm
Injection Volume 10 µL

This table represents a typical starting point for method development for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions, including peptide synthesis. advion.com In the context of this compound, TLC is used to follow its synthesis and subsequent coupling reactions in solid-phase peptide synthesis (SPPS). creative-peptides.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents. The separation is based on the differential adsorption of the compounds to the silica gel.

For Fmoc-amino acids, a common mobile phase system is a mixture of a nonpolar solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) and a polar solvent like methanol, sometimes with a small amount of acetic acid to improve spot shape. advion.comacs.org After development, the spots are visualized under UV light (at 254 nm), where the Fmoc group allows for easy detection. rsc.org Specific staining reagents, such as ninhydrin (B49086), can also be used to detect free amino groups, which is particularly useful for monitoring the completion of the Fmoc-deprotection step in SPPS. rsc.org

By comparing the retention factor (Rf) values of the starting materials, intermediates, and products, a chemist can qualitatively assess the progress of a reaction. For instance, in a coupling reaction, the disappearance of the spot corresponding to the free amino component and the appearance of a new product spot would indicate a successful reaction.

Table 2: Representative TLC System for Fmoc-Amino Acids

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane:Methanol:Acetic Acid (95:5:0.1)
Visualization UV light (254 nm), Ninhydrin stain

The Rf value for this compound would need to be determined empirically but is expected to be in a range similar to other Fmoc-amino acids in this system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. okstate.edu For this compound, the IR spectrum provides a characteristic fingerprint that confirms the presence of its key structural components. The absorption of infrared radiation corresponds to the vibrational frequencies of the bonds within the molecule. okstate.edu

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The fluorenylmethoxycarbonyl (Fmoc) group will show strong absorptions due to the carbonyl (C=O) stretching of the carbamate, typically in the region of 1700-1720 cm⁻¹. The aromatic C=C stretching vibrations of the fluorenyl and pyrazolyl rings would appear in the 1400-1600 cm⁻¹ region. vscht.cz

The carboxylic acid moiety will be characterized by a broad O-H stretching band, usually in the range of 2500-3300 cm⁻¹, and a C=O stretching vibration that may overlap with the Fmoc carbonyl peak around 1700-1760 cm⁻¹. specac.com The N-H stretching vibration of the pyrazole ring, if present in a tautomeric form with an N-H bond, would be expected in the 3100-3500 cm⁻¹ region. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000-1350 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch, broad2500 - 3300
Aromatic C-HStretch3000 - 3100
Fmoc & Acid C=OStretch, strong1700 - 1760
Aromatic C=CStretch1400 - 1600
Carboxylic Acid C-OStretch1210 - 1320
C-NStretch1000 - 1350

These are approximate ranges, and the exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic structure can be elucidated.

While a specific crystal structure for this compound is not publicly available, studies on similar pyrazole-containing amino acids and peptides have been conducted. nih.govresearchgate.net These studies reveal important information about the preferred conformations and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For this compound, X-ray crystallography would confirm the D-configuration of the α-carbon, the geometry of the pyrazole ring, and the conformation of the Fmoc protecting group. This information is invaluable for understanding the steric and electronic properties of this non-natural amino acid and for computational modeling of peptides containing it.

Circular Dichroism (CD) Spectroscopy for Peptide Conformation Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is a powerful technique for studying the secondary structure of peptides and proteins in solution. mtoz-biolabs.com

When this compound is incorporated into a peptide chain, CD spectroscopy can be used to analyze the resulting peptide's conformation. Different secondary structures, such as α-helices, β-sheets, and random coils, have distinct CD spectra in the far-UV region (190-250 nm). mtoz-biolabs.com

An α-helix typically shows a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov

A β-sheet structure is characterized by a negative band around 215-218 nm and a positive band near 195-200 nm. researchgate.net

A random coil or disordered structure generally exhibits a strong negative band below 200 nm. researchgate.net

The incorporation of a D-amino acid, such as D-ala(1-pyrazolyl), into a peptide sequence can have a significant impact on its secondary structure. Peptides composed entirely of D-amino acids will exhibit a CD spectrum that is a mirror image of the corresponding L-amino acid peptide. researchgate.net In a mixed L/D-peptide, the D-residue can act as a "helix-breaker" or induce turns, and CD spectroscopy is a sensitive tool to detect these conformational changes. By monitoring changes in the CD spectrum under different conditions (e.g., temperature, solvent), the stability and dynamics of peptides containing this compound can be investigated. mtoz-biolabs.com

Coordination Chemistry and Metal Ion Interactions of Fmoc D Ala 1 Pyrazolyl Oh

Ligand Properties of the Pyrazolyl Moiety in Fmoc-D-ala(1-pyrazolyl)-OH

The coordination behavior of this compound is dominated by the pyrazolyl moiety, which confers specific electronic and steric properties to the molecule, influencing its interactions with metal ions.

The pyrazole (B372694) ring is an aromatic N-heterocycle that possesses two nitrogen atoms. nih.gov One nitrogen atom is a "pyrrole-like" NH group, which is less basic, while the other is a "pyridine-like" nitrogen atom that readily donates its lone pair of electrons to a metal center. nih.govresearchgate.netnih.gov This makes the pyrazolyl group in this compound an excellent electron donor for coordinating with transition metals. researchgate.netresearchgate.net The nitrogen-containing pyrazolyl group plays a crucial role in coordination chemistry, offering a variety of coordination modes. researchgate.net

Pyrazoles can coordinate to a metal center as neutral monodentate ligands or, upon deprotonation, as anionic pyrazolate ligands which can bridge two metal centers. nih.govresearchgate.net In the context of this compound, the pyrazolyl group, in conjunction with the nearby carboxylate and amino groups of the alanine (B10760859) backbone, can act as a multidentate chelating agent. Chelation, the formation of a cyclic complex, results in stable structures. researchgate.net The specific chelation modes can vary depending on the metal ion, reaction conditions, and the potential involvement of other donor atoms from the amino acid backbone.

Table 1: Potential Chelation Modes of Pyrazole-Containing Ligands

Chelation ModeDescriptionDonor Atoms Involved
Monodentate The ligand binds to the metal center through a single atom.Pyridine-like N of pyrazole
Bidentate The ligand binds to the metal center through two donor atoms.Pyridine-like N and amino acid N or O
Tridentate The ligand binds to the metal center through three donor atoms.Pyridine-like N, amino acid N, and carboxylate O
Bridging The deprotonated pyrazolate anion links two metal centers.Both pyrazole N atoms

These varied binding possibilities allow for the formation of diverse coordination complexes with distinct geometries and properties. researchgate.net

For instance, the steric bulk of the Fmoc group and the pyrazolyl ring, combined with the D-configuration of the alanine, can enforce a particular coordination geometry, such as distorted tetrahedral or octahedral arrangements, to minimize steric hindrance. nih.govnih.govresearchgate.net In larger coordination spheres, such as those found in poly(pyrazolyl)borate complexes, bulky substituents are known to act as "tetrahedral enforcers," demonstrating how steric factors can dictate the final geometry of the complex. researchgate.net The D-alanine configuration can thus be exploited to achieve stereoselectivity in metal-catalyzed reactions or to design probes with specific spatial recognition properties.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes using pyrazole-based ligands is a well-established area of inorganic chemistry. These methods are applicable to this compound for creating novel coordination compounds with transition metals and radiometals.

The reaction of pyrazole-containing ligands with various transition metal salts, such as those of copper(II), zinc(II), nickel(II), cobalt(II), and iron(III), typically results in the formation of stable coordination complexes. derpharmachemica.comchemrxiv.orgresearchgate.net The synthesis often involves mixing the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can be mononuclear or polynuclear, depending on the stoichiometry and the bridging ability of the pyrazolate anion. nih.govresearchgate.net

Characterization of these complexes is performed using a suite of analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the pyrazole nitrogen and the carboxylate group to the metal center, evidenced by shifts in their characteristic vibrational frequencies. chemrxiv.org

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. chemrxiv.org

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry. chemrxiv.org

The stoichiometry of these complexes, such as M:L ratios of 1:2 or 2:3, can be determined through elemental analysis. researchgate.netnih.gov

A significant application of pyrazolyl-containing amino acids like this compound is in the field of nuclear medicine. The pyrazolyl moiety is an effective component of bifunctional chelators used for labeling peptides and other biomolecules with diagnostic or therapeutic radionuclides, such as technetium-99m (⁹⁹ᵐTc) and rhenium (Re). nih.gov

The process involves incorporating the pyrazolyl-containing amino acid into a peptide sequence. This peptide-chelator conjugate is then reacted with a precursor of the desired radiometal, such as [(99m)Tc(H₂O)₃(CO)₃]⁺, to form a stable radiolabeled peptide. nih.gov These reactions typically proceed with high yields (>90%) under mild conditions. nih.gov The resulting radiometal complexes exhibit high in-vitro stability, which is crucial to prevent the release of the radionuclide in vivo. nih.gov The use of "clickable" bifunctional chelates, which can be attached to biomolecules via reactions like the Huisgen cycloaddition, represents an advanced strategy for site-specific radiolabeling. rsc.orgnih.gov

Table 2: Research Findings on Pyrazolyl-Containing Radiometal Chelators

FeatureFindingReference
Radionuclides Used fac-[M(CO)₃]⁺ where M = ⁹⁹ᵐTc, Re nih.gov
Chelator Type Symmetric and asymmetric pyrazolyl-containing chelators nih.gov
Labeling Efficiency High yields (≥90%) at low ligand concentrations (10⁻⁵–10⁻⁴ M) nih.gov
Complex Stability High stability confirmed by challenge studies with cysteine and histidine nih.gov
Biological Behavior Fast blood clearance and excretion primarily through the renal-urinary pathway nih.gov

Applications in Design of Metal-Based Probes and Catalysts

The versatile coordination chemistry of this compound and its derivatives makes them valuable building blocks for designing functional metal-based systems. The ability of the pyrazole ring to stabilize various metal ions in different oxidation states is key to these applications. nih.gov

In the field of catalysis , pyrazole-containing ligands are widely used to create transition metal complexes that catalyze a variety of organic transformations. nih.gov The electronic and steric properties of the ligand can be tuned to modulate the reactivity and selectivity of the metal catalyst. chemrxiv.org While specific catalytic applications for this compound are not extensively documented, the principles of ligand design in catalysis suggest its potential use in asymmetric catalysis, where the chiral D-alanine backbone could induce stereoselectivity.

Radiopharmaceutical Development (Focus on Ligand Design and Synthesis)

The design of effective radiopharmaceuticals hinges on the stable chelation of a radionuclide to a targeting biomolecule, such as a peptide. The pyrazolyl group of this compound serves as an effective coordinating ligand for various radiometals, particularly those used in diagnostic and therapeutic applications.

The synthesis of radiopharmaceuticals often involves the use of bifunctional chelators, which are molecules that can both bind a metal ion and be covalently attached to a biomolecule. Pyrazolyl derivatives, including those derived from this compound, have been investigated as components of such chelators. nih.gov The pyrazole ring, with its two adjacent nitrogen atoms, can act as a potent electron donor, forming stable coordination complexes with transition metals.

Research has demonstrated the utility of pyrazolyl-containing chelators for labeling with the fac-[M(CO)₃]⁺ core, where M can be Technetium-99m (⁹⁹ᵐTc) or Rhenium (Re). nih.gov These radionuclides are of significant interest in nuclear medicine, with ⁹⁹ᵐTc being a workhorse for diagnostic imaging and Rhenium isotopes offering therapeutic potential. The synthesis of these ligands typically involves multi-step organic reactions to create a chelating framework that incorporates the pyrazolyl moiety. This framework is designed to coordinate to the metal center in a tridentate fashion, often involving the pyrazolyl nitrogen and other donor atoms like amines. nih.gov

The general strategy involves synthesizing a pyrazolyl-containing molecule with additional coordinating arms, such as amino or carboxyl groups. This chelator can then be conjugated to a tumor-seeking peptide. The resulting peptide conjugate can then be radiolabeled with the desired radionuclide. The stability of the resulting radiometal-peptide conjugate is a critical factor, and studies have shown that pyrazolyl-based chelators can form highly stable complexes, which is essential to prevent the release of the radionuclide in vivo. nih.gov

Below is a table summarizing key aspects of pyrazolyl-based ligands in radiopharmaceutical development:

Ligand FeatureRole in Radiopharmaceutical DesignRelevant Radionuclides
Pyrazole Moiety Acts as a strong coordinating group for the radiometal.⁹⁹ᵐTc, Re, potentially others like ⁶⁸Ga
Bifunctional Nature Allows for covalent attachment to a targeting peptide.Not applicable
Tridentate Coordination Forms a stable "fac-[M(CO)₃]⁺" core with the radiometal.⁹⁹ᵐTc, Re
High Stability Prevents dissociation of the radionuclide from the peptide in vivo.Not applicable

Studies involving pyrazolyl derivatives as bifunctional chelators have shown promising results. For instance, pyrazolyl-containing ligands have been successfully used to label bombesin, a tumor-seeking peptide, with ⁹⁹ᵐTc. nih.gov These radiolabeled peptides have demonstrated favorable in vitro and in vivo properties, including high stability and efficient clearance from non-target tissues. nih.gov The ability to modify the pyrazole ring and the chelator backbone allows for the fine-tuning of the pharmacokinetic properties of the resulting radiopharmaceutical. nih.gov

Bioinorganic Chemistry Applications of Pyrazolyl-Peptide Ligands

The field of bioinorganic chemistry explores the role of metal ions in biological systems. Peptides containing pyrazolyl-alanine residues, derived from precursors like this compound, are valuable tools in this area due to their ability to mimic the metal-binding sites of metalloproteins and to act as novel ligands for creating metal-based therapeutics and diagnostics.

The coordination chemistry of pyrazole-derived ligands is rich and varied. The pyrazole ring can coordinate to a single metal ion or act as a bridging ligand between two metal centers. researchgate.net This versatility allows for the construction of a wide range of coordination complexes with diverse geometries and electronic properties.

Peptides incorporating pyrazolyl-alanine can coordinate a variety of metal ions, including but not limited to copper(II), zinc(II), cobalt(II), and iron(II/III). The specific coordination mode and the stability of the resulting complex depend on several factors, including the peptide sequence, the nature of the metal ion, and the surrounding environment (e.g., pH).

The table below provides examples of metal ions that can be coordinated by pyrazolyl-peptide ligands and their potential bioinorganic applications.

Metal IonPotential Coordination GeometryPotential Bioinorganic Application
Copper(II)Square planar, distorted octahedralModels for copper-containing enzymes, potential anticancer agents.
Zinc(II)TetrahedralProbes for zinc finger proteins, structural scaffolds.
Cobalt(II)Tetrahedral, octahedralSpectroscopic probes for metal-binding sites.
Rhenium(I)Octahedral (as fac-[Re(CO)₃]⁺)Luminescent probes, potential therapeutic agents.
Technetium-99mOctahedral (as fac-[⁹⁹ᵐTc(CO)₃]⁺)Diagnostic imaging agents.

Furthermore, the incorporation of pyrazolyl-alanine into peptides can be used to create artificial metalloenzymes, where the metal-peptide complex catalyzes specific chemical reactions. The rigid structure of the pyrazole ring can also be used to induce specific secondary structures in peptides upon metal binding, which is a key aspect of designing functional biomolecules. The study of these pyrazolyl-peptide-metal complexes contributes to a fundamental understanding of metal-protein interactions and provides a basis for the development of new therapeutic and diagnostic agents.

Computational and Theoretical Studies on Fmoc D Ala 1 Pyrazolyl Oh

Design of Novel Pyrazolyl-Containing Amino Acid Derivatives through Computational Methods

The design of novel amino acid derivatives containing a pyrazolyl moiety, such as those derived from Fmoc-D-ala(1-pyrazolyl)-OH, increasingly relies on a suite of powerful computational methods. These in silico techniques allow for the rational design of new molecules with potentially enhanced biological activity, improved binding affinity to target proteins, and optimized pharmacokinetic properties before their actual synthesis. The primary computational approaches employed for this purpose include three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR is a key computational strategy for understanding the relationship between the structural features of a series of compounds and their biological activity. nih.govnih.govresearchgate.nettandfonline.commdpi.com By developing models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the specific steric, electrostatic, hydrophobic, and hydrogen-bonding characteristics that are crucial for a molecule's function. nih.govnih.govmdpi.com

For the design of novel derivatives based on this compound, a 3D-QSAR study would involve:

Dataset Assembly: A series of pyrazolyl-containing amino acid derivatives would be synthesized and their biological activity (e.g., IC50 values for enzyme inhibition) would be measured. nih.govnih.gov

Molecular Modeling and Alignment: The 3D structures of these compounds would be generated and aligned based on a common scaffold, which in this case would be the pyrazolyl-alanine core. nih.govmdpi.com

Model Generation: CoMFA and CoMSIA models would be developed to correlate the 3D structural fields of the molecules with their observed biological activities. nih.govresearchgate.net

Contour Map Analysis: The results are visualized as 3D contour maps, which highlight regions where modifications to the lead structure, this compound, would likely lead to an increase or decrease in activity. For instance, a contour map might indicate that a bulky, electron-donating group at a specific position on the pyrazole (B372694) ring is favorable for activity.

Based on the insights from these models, new derivatives can be designed with a higher probability of success. For example, if a 3D-QSAR model indicates that a hydrogen bond acceptor is favored in a particular region, new analogs incorporating a suitable functional group can be proposed. tandfonline.com

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of designing new amino acid derivatives, docking is used to simulate the interaction of the designed ligands with the binding site of a target protein. mdpi.comnih.govnih.gov

The process for designing derivatives of this compound using molecular docking would typically involve:

Target Identification: Identifying a specific protein target (e.g., an enzyme or receptor) where the amino acid derivative is intended to exert its effect.

Binding Site Analysis: Characterizing the geometry and chemical properties of the active site of the target protein.

Docking Simulation: Virtually screening a library of newly designed pyrazolyl-containing amino acid derivatives against the protein's binding site. The docking software calculates the binding affinity (e.g., in kcal/mol) and predicts the binding mode for each compound. mdpi.com

The results from docking studies provide valuable information about key interactions, such as hydrogen bonds and hydrophobic interactions, between the designed molecule and the target protein. nih.gov This information allows for the iterative refinement of the molecular structure to improve binding affinity and selectivity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding interaction, molecular dynamics simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations can be used to assess the stability of the binding mode predicted by docking and to calculate binding free energies more accurately. nih.govnih.gov For a designed derivative of this compound complexed with its target, an MD simulation could reveal conformational changes in both the ligand and the protein upon binding and confirm the persistence of key interactions throughout the simulation. nih.gov

Hypothetical Design and Computational Evaluation

To illustrate the process, consider the design of novel inhibitors for a hypothetical kinase based on the this compound scaffold. A 3D-QSAR study on a set of known pyrazole inhibitors might suggest that adding a hydrophobic group at the 4-position of the pyrazole ring and a hydrogen bond donor at the 3-position would enhance inhibitory activity. Based on this, a series of new derivatives could be designed. These designed compounds would then be docked into the ATP-binding site of the kinase to predict their binding affinities and modes. The most promising candidates would be subjected to MD simulations to confirm the stability of their interactions.

The table below presents hypothetical data from such a computational design study.

Compound IDModification on Pyrazole RingPredicted pIC50 (3D-QSAR)Docking Score (kcal/mol)Key Predicted Interactions
Lead (this compound)6.5-7.2H-bond with backbone of Val85
DZ-01 4-Chloro7.1-8.5H-bond with Val85; Hydrophobic interaction with Leu134
DZ-02 4-Methyl6.8-7.9H-bond with Val85; Hydrophobic interaction with Leu134
DZ-03 3-Amino7.5-9.1H-bonds with Val85 and Glu101
DZ-04 3-Amino, 4-Chloro8.2-10.3H-bonds with Val85 and Glu101; Hydrophobic interaction with Leu134

This integrated computational approach, combining 3D-QSAR, molecular docking, and molecular dynamics, provides a robust framework for the rational design of novel pyrazolyl-containing amino acid derivatives with tailored biological activities, starting from a lead compound like this compound.

Advanced Applications and Research Horizons in Materials Science

Fmoc-D-ala(1-pyrazolyl)-OH in Peptide-Based Supramolecular Assemblies and Hydrogels

The capacity of short peptides to self-assemble into ordered nanostructures is a cornerstone of modern materials science. The Fmoc group, in particular, is a well-established motif for inducing the self-assembly of amino acids and peptides into fibrous networks that can entrap water, forming hydrogels. nih.govmdpi.com These materials are valued for their biocompatibility and structural resemblance to the extracellular matrix. frontiersin.org

The self-assembly of this compound is a hierarchical process governed by a combination of non-covalent interactions. The primary driving force is the π-π stacking of the aromatic Fmoc groups, which promotes the initial aggregation of molecules. nih.govmanchester.ac.uk This is further stabilized by hydrogen bonding between the peptide backbones, leading to the formation of β-sheet-like structures, a common feature in peptide-based hydrogels. nih.govnih.gov

The pyrazolyl group introduces an additional layer of control and functionality. The nitrogen atoms within the pyrazole (B372694) ring can act as both hydrogen bond donors and acceptors, facilitating specific intermolecular interactions that can influence the stability and morphology of the resulting nanofibers. acs.org Furthermore, the pyrazole moiety can participate in metal coordination, allowing for the creation of metallo-hydrogels where metal ions act as cross-linking agents, enhancing the mechanical properties of the material. mdpi.com

Table 1: Key Non-Covalent Interactions in the Self-Assembly of this compound
Interaction TypeParticipating MoietyRole in Self-Assembly
π-π StackingFmoc GroupPrimary driving force for molecular aggregation. manchester.ac.uk
Hydrogen BondingPeptide Backbone (Amide and Carbonyl)Stabilization of β-sheet structures and fiber elongation. nih.gov
Hydrogen BondingPyrazolyl GroupDirectional control and additional stabilization of the fibrillar network.
Hydrophobic InteractionsFmoc and Alanine (B10760859) Methyl GroupContributes to the overall stability of the assembly in aqueous environments. mdpi.com
Metal CoordinationPyrazolyl GroupPotential for cross-linking fibers and creating responsive materials. mdpi.com

The fabrication of hydrogels from this compound typically involves triggering a change in the molecule's solubility. Common methods include a pH switch or a solvent switch. researchgate.netmdpi.com

pH Switch Method: The compound is first dissolved in water at a basic pH, where the carboxylic acid group is deprotonated and soluble. Gelation is then induced by lowering the pH (e.g., through the addition of an acid or the slow hydrolysis of glucono-δ-lactone), which protonates the carboxylate, reduces electrostatic repulsion, and initiates the self-assembly process. researchgate.netresearchgate.net

Solvent Switch Method: The peptide derivative is dissolved in a polar organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). The subsequent addition of this solution to an aqueous buffer triggers self-assembly as the molecules aggregate to minimize contact between their hydrophobic parts and the water. mdpi.com

The resulting hydrogels are functional soft materials, with the pyrazolyl groups distributed along the nanofiber surfaces. This functionality can be harnessed for various applications, such as catalysis, sensing, or controlled release of therapeutic agents. rsc.org

Stereochemical Control in Materials Design via D-amino Acid Incorporation

The use of the D-enantiomer of alanine, as opposed to the naturally occurring L-alanine, is a deliberate design choice that imparts critical properties to the resulting materials. nih.gov Biological systems are overwhelmingly chiral, and enzymes (proteases) are highly specific for substrates containing L-amino acids. nih.govyoutube.com

The incorporation of D-amino acids provides significant stereochemical control over the material's properties:

Enhanced Proteolytic Stability: Materials fabricated from peptides containing D-amino acids are highly resistant to enzymatic degradation. nih.gov This is a crucial advantage for applications in tissue engineering and drug delivery, as it prolongs the material's structural integrity and functional lifetime in a biological environment. nih.gov

Control of Supramolecular Chirality: The stereochemistry of the constituent amino acids dictates the handedness of the resulting self-assembled structures. While L-amino acids typically form right-handed helices, the inclusion of D-amino acids can induce the formation of left-handed helical structures. researchgate.net This supramolecular chirality can influence cell-material interactions and the material's optical properties.

Modulation of Material Properties: The subtle change in side-chain orientation between D- and L-amino acids can affect the molecular packing within the nanofibers. This can lead to differences in fiber morphology, network density, and, consequently, the macroscopic mechanical properties of the hydrogel, such as its stiffness and elasticity.

Table 2: Comparison of Properties: D-Amino Acid vs. L-Amino Acid Incorporation
PropertyFmoc-L-ala(1-pyrazolyl)-OH Based MaterialThis compound Based Material
Proteolytic ResistanceLow (Susceptible to enzymatic degradation)High (Resistant to enzymatic degradation). nih.gov
Supramolecular ChiralityTypically right-handed helical assembliesTypically left-handed helical assemblies. researchgate.net
BiocompatibilityGenerally highGenerally high, though cellular responses can vary. nih.gov
Potential In Vivo LifetimeShortExtended

Development of Responsive Materials Utilizing Pyrazolyl Functionality

"Smart" or responsive materials, which change their properties in response to external stimuli, are a key area of materials research. nih.gov The pyrazolyl group in this compound provides a handle for designing such responsiveness.

pH-Responsive Systems: The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated in response to changes in ambient pH. This alteration in charge can disrupt or enhance the hydrogen bonding network within the hydrogel, leading to a reversible sol-gel transition or a change in mechanical stiffness. nih.gov Such materials could be designed to release an encapsulated drug in the acidic microenvironment of a tumor.

Metal-Ion Responsive Systems: The pyrazole ring is an effective ligand for various metal ions. The introduction of specific metal ions can act as a trigger to induce gelation by cross-linking the nanofibers. Conversely, a chelating agent could be used to remove the metal ions and dissolve the gel. This property could be exploited to develop sensors that report the presence of specific metal ions through a change in their physical state or optical properties. mdpi.comnih.gov

Table 3: Potential Stimuli and Responses for Pyrazolyl-Functionalized Materials
StimulusMechanism of ActionPotential Material Response
Decrease in pH (Acidification)Protonation of pyrazolyl nitrogen atoms, altering H-bonding and charge. nih.gov- Gel stiffening or softening
  • Sol-gel transition
  • Release of encapsulated cargo
  • Addition of Metal Ions (e.g., Cu²⁺, Zn²⁺)Coordination of metal ions by pyrazolyl groups, cross-linking fibers. mdpi.com- Sol-to-gel transition
  • Increased mechanical strength
  • Colorimetric change (sensing)
  • Addition of Chelating Agent (e.g., EDTA)Removal of coordinated metal ions from the network.- Gel-to-sol transition (dissolution)
  • Controlled degradation
  • Future Directions and Emerging Research Perspectives for Fmoc D Ala 1 Pyrazolyl Oh

    Advancements in Stereoselective Synthesis of Pyrazolyl-Alanine Derivatives

    The biological activity of chiral molecules is critically dependent on their stereochemistry. Consequently, the development of robust and efficient methods for the stereoselective synthesis of non-canonical amino acids like D-ala(1-pyrazolyl)-OH is paramount. While various methods exist for the synthesis of pyrazole (B372694) derivatives, achieving high enantiopurity for specific isomers remains a key research focus. mdpi.commdpi.com

    Future advancements are expected to concentrate on asymmetric catalysis to produce enantiomerically pure pyrazolyl-alanine derivatives. This includes the use of chiral catalysts and auxiliaries to control the stereochemical outcome of key bond-forming reactions. The last decade has seen a rapid increase in methods for constructing chiral pyrazolone (B3327878) and pyrazole derivatives, highlighting the importance of this area. nih.gov Research will likely explore novel synthetic routes that offer high yields, scalability, and access to both D- and L-enantiomers, thereby providing essential tools for structure-activity relationship (SAR) studies in peptide and medicinal chemistry.

    | Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule (e.g., an amino acid or sugar) to build the target molecule. | Inherently provides a stereochemically defined starting point. | Limited by the availability of suitable starting materials. |

    Integration into High-Throughput Screening Libraries for Chemical Biology

    High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of thousands to millions of compounds for a specific biological activity. cuanschutz.eduspringernature.com The success of HTS campaigns is heavily reliant on the chemical diversity of the screening libraries. The inclusion of novel, non-canonical amino acids like Fmoc-D-ala(1-pyrazolyl)-OH into peptide and small molecule libraries offers a compelling strategy to explore novel chemical space.

    The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.netnih.gov By incorporating this compound into combinatorial peptide libraries, researchers can generate vast collections of novel molecules. These libraries can then be screened to identify new ligands for receptors, inhibitors for enzymes, or modulators of protein-protein interactions. nih.gov Future efforts will focus on the streamlined synthesis of such libraries and their application in screens targeting diseases where pyrazole-containing compounds have already shown promise.

    Exploration of Novel Coordination Motifs and Metallopeptides

    The two nitrogen atoms within the pyrazole ring make it an excellent ligand for coordinating with metal ions. chim.it This property opens up the exciting prospect of designing novel metallopeptides by incorporating pyrazolyl-alanine residues into peptide sequences. Metallopeptides are of great interest due to their unique structural, catalytic, and electronic properties.

    Future research will likely involve the synthesis of peptides containing one or more D-ala(1-pyrazolyl) units and studying their coordination behavior with various transition metals. This could lead to the development of:

    Artificial Enzymes: Where the metal-peptide complex mimics the active site of a metalloenzyme.

    Responsive Probes: Where the spectroscopic properties of the complex change upon binding to a target molecule.

    Novel Structural Scaffolds: Using metal coordination to constrain the peptide backbone into specific, stable conformations.

    Research into bis(pyrazolyl)pyridine ligands has already demonstrated their utility in forming coordination polymers, suggesting that peptide-based pyrazolyl ligands could create even more complex and functional architectures. nih.gov

    Development of Advanced Functional Materials and Self-Assembled Systems

    The Fmoc group is well-known for its ability to drive the self-assembly of amino acid derivatives into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels, primarily through π-π stacking interactions. beilstein-journals.orgnih.govresearchgate.net The specific morphology and properties of these self-assembled materials are highly dependent on the amino acid side chain. chemrxiv.org

    The incorporation of the pyrazolyl side chain is expected to introduce additional intermolecular interactions, such as hydrogen bonding and further aromatic stacking, which could lead to the formation of novel supramolecular structures. Future research will explore how this compound self-assembles under different conditions (e.g., pH, solvent, temperature) to create functional biomaterials. researchgate.net Potential applications for these materials are diverse and include:

    Hydrogels for 3D Cell Culture: Creating scaffolds that mimic the extracellular matrix. beilstein-journals.org

    Drug Delivery Vehicles: Encapsulating therapeutic agents for controlled release. nih.gov

    Templating for Nanomaterials Synthesis: Using self-assembled peptide fibers as templates to direct the growth of inorganic nanomaterials. researchgate.net

    Table 2: Potential Applications of Self-Assembled Fmoc-Amino Acid Derivatives

    Application Area Description of Material Function Relevant Properties
    Tissue Engineering Hydrogels form porous, hydrated scaffolds that support cell attachment, proliferation, and differentiation. Biocompatibility, tunable mechanical strength, biodegradability.
    Drug Delivery Nanofibrous hydrogel matrix can physically entrap drug molecules, allowing for sustained release as the matrix degrades or swells. High drug loading capacity, stimuli-responsive release (e.g., pH, enzymes).
    Antimicrobial Surfaces Self-assembled coatings can disrupt bacterial membranes or prevent biofilm formation. Amphiphilicity, specific molecular interactions with cell walls.

    | Biocatalysis | Immobilization of enzymes within the nanofibrous network can enhance their stability and reusability. | High surface area, biocompatible microenvironment. |

    Multidisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

    The full potential of this compound will be realized through synergistic, multidisciplinary research efforts. The journey of this compound from a synthetic target to a functional component requires expertise spanning multiple scientific domains.

    Organic Chemistry: Will focus on developing efficient and stereoselective synthetic routes to make the compound readily accessible. mdpi.com

    Chemical Biology: Will involve incorporating the amino acid into peptides and screening these new molecules for biological activity to discover novel therapeutic leads or research probes. nih.gov

    Materials Science: Will investigate the self-assembly properties and the coordination chemistry of the pyrazolyl moiety to create advanced functional materials with applications in nanotechnology and biomedicine. nih.govsemanticscholar.org

    This collaborative approach ensures that fundamental synthetic advancements are translated into tangible applications in medicine and technology. The exploration of unique building blocks like this compound exemplifies how progress at the molecular level can drive innovation across the scientific landscape.

    Q & A

    Basic: How is Fmoc-D-Ala(1-Pyrazolyl)-OH synthesized and characterized in peptide research?

    Answer:
    this compound is typically synthesized via a multi-step process. The pyrazolyl group is introduced to the D-alanine backbone through alkylation or substitution reactions, followed by Fmoc protection using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) . Characterization involves:

    • HPLC : Purity assessment (e.g., ≥98% by reverse-phase C18 column, gradient elution with acetonitrile/water + 0.1% TFA) .
    • NMR : Confirmation of stereochemistry and functional groups (e.g., δ 7.6–8.0 ppm for pyrazolyl protons, δ 4.3–4.5 ppm for α-H) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 377.4 (M+H⁺) .

    Advanced: How can coupling efficiency of this compound in SPPS be optimized?

    Answer:
    The steric hindrance from the pyrazolyl group necessitates tailored coupling strategies:

    • Reagents : Use DIC/Oxyma or HATU/HOAt for efficient activation, reducing racemization risk .
    • Solvents : DMF or DCM with 0.4 M concentration to enhance solubility .
    • Double Coupling : Repeat coupling steps with fresh reagents for residues prone to incomplete reactions .
    • Monitoring : Kaiser test or FT-IR to detect free amines post-coupling .

    Data Contradiction: How to resolve discrepancies in reported coupling efficiencies for bulky Fmoc-protected residues?

    Answer:
    Contradictions arise from variations in:

    • Resin Type : Wang vs. Rink amide resins affect steric accessibility .
    • Activation Methods : HOBt/EDC may underperform vs. Oxyma/DIC for hindered residues .
    • Temperature : Coupling at 25°C vs. 0°C impacts reaction kinetics .
      Recommendation : Standardize protocols using high-performance reagents (e.g., HATU) and report resin loading capacity .

    Stability: How stable is this compound under SPPS conditions?

    Answer:

    • Fmoc Deprotection : Stable to piperidine (20% in DMF, 2 × 5 min) but may degrade with prolonged exposure .
    • Acidic Conditions : Avoid TFA >2 hours to prevent pyrazolyl group cleavage .
    • Storage : Desiccate at –20°C under argon to prevent hydrolysis .

    Analytical Methods: What techniques confirm the structural integrity of peptides incorporating this residue?

    Answer:

    • Circular Dichroism (CD) : Detects conformational changes induced by the pyrazolyl side chain .
    • 2D-NMR (HSQC, NOESY) : Maps intramolecular interactions and confirms D-configuration .
    • Chiral HPLC : Validates enantiomeric purity (e.g., Chirobiotic T column, hexane/isopropanol mobile phase) .

    Side Reactions: What are common side reactions during incorporation, and how are they mitigated?

    Answer:

    • Racemization : Minimize using low-temperature (0–4°C) coupling and Oxyma/DIC .
    • Incomplete Deprotection : Extend piperidine treatment (2 × 10 min) while monitoring by LC-MS .
    • Pyrazolyl Oxidation : Use degassed solvents and inert atmosphere for long syntheses .

    Chiral Integrity: How to ensure retention of the D-configuration during synthesis?

    Answer:

    • Activation Reagents : DIC/Oxyma reduces racemization vs. carbodiimides .
    • Chiral Validation : Compare retention times with L-isomer standards via chiral HPLC .
    • Kinetic Monitoring : Track coupling progress via real-time FT-IR to prevent over-activation .

    Peptide Conformation: How does the pyrazolyl side chain influence secondary structures?

    Answer:

    • Helix Disruption : The rigid pyrazolyl group may reduce α-helix propensity vs. alanine; assess via CD spectroscopy .
    • β-Sheet Stabilization : Hydrophobic interactions with adjacent residues can enhance β-sheet content .
    • MD Simulations : Predict conformational impacts using force fields parameterized for non-canonical residues .

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